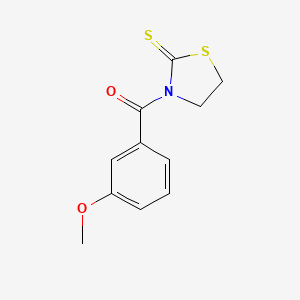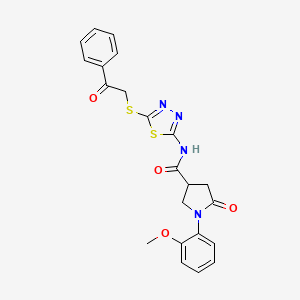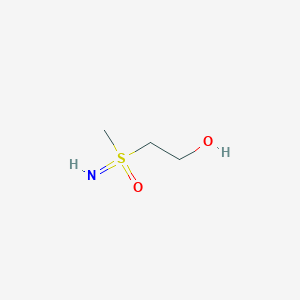
(3-Méthoxyphényl)-(2-thioxo-thiazolidin-3-yl)-méthanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a thiazolidine derivative. Thiazolidines are a class of organic compounds with a five-membered ring structure containing nitrogen and sulfur atoms . The 3-methoxyphenyl group suggests the presence of a phenyl (benzene) ring with a methoxy (OCH3) group attached .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds such as 1-(3-methoxy-phenyl)-3-naphthalen-1-yl-propenone have been synthesized and characterized using various spectroscopic techniques .Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed using techniques like single-crystal X-ray refinements, which provide information about the electron density distribution, geometrical parameters, and critical points .Chemical Reactions Analysis
The chemical reactivity of a molecule can be inferred from its electron density distribution. For instance, in a similar compound, the sulfur atom was found to be the most preferred site for nucleophilic attacks .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound can be determined through various experimental and computational methods. For instance, the properties of 1-(3-methoxy-phenyl)-3-naphthalen-1-yl-propenone were determined using Fourier transform-infrared spectroscopy (FT-IR), FT-Raman, NMR, and UV-Vis spectral methods .Applications De Recherche Scientifique
- Applications:
- Chimioprévention: Les chercheurs ont exploré son potentiel en tant qu'agent chimiopréventif, similaire à la curcumine. Il peut aider à prévenir le développement de certains cancers .
- Agent thérapeutique: Des recherches suggèrent qu'il pourrait servir d'agent thérapeutique contre les maladies chroniques .
Propriétés chimiopréventives et thérapeutiques
En résumé, la (3-Méthoxyphényl)-(2-thioxo-thiazolidin-3-yl)-méthanone est prometteuse en tant qu'agent chimiopréventif, composé thérapeutique et véhicule potentiel d'administration de médicaments. Sa chimie unique justifie une exploration plus approfondie dans diverses disciplines scientifiques . N'hésitez pas à me poser des questions si vous souhaitez des informations plus détaillées sur un aspect spécifique !
Mécanisme D'action
Safety and Hazards
Propriétés
IUPAC Name |
(3-methoxyphenyl)-(2-sulfanylidene-1,3-thiazolidin-3-yl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO2S2/c1-14-9-4-2-3-8(7-9)10(13)12-5-6-16-11(12)15/h2-4,7H,5-6H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOHPJHUNZJTLSZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)N2CCSC2=S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO2S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-chloro-N-(1,4-dimethyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)-4-fluorobenzamide](/img/structure/B2410405.png)
![4-(4-chlorophenyl)-5-methyl-2-[3-(trifluoromethyl)phenyl]-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B2410406.png)

![2-ethyl-N-(2-(5-(3-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)butanamide](/img/structure/B2410409.png)

![4-Cyano-N-[1-(oxan-4-yl)pyrrolidin-3-yl]benzenesulfonamide](/img/structure/B2410412.png)

![2-[(4-Aminophenyl)thio]-N-(5-methylisoxazol-3-yl)-propanamide](/img/structure/B2410417.png)

![3-(benzenesulfonyl)-N-[1-(furan-2-yl)propan-2-yl]propanamide](/img/structure/B2410419.png)

![3-(3,4-dimethoxyphenyl)-5-[3-(naphthalen-2-yl)-1H-pyrazol-5-yl]-1,2,4-oxadiazole](/img/structure/B2410425.png)
